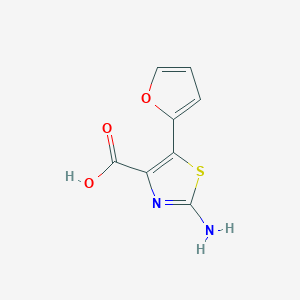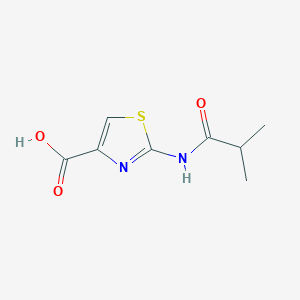
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid
Übersicht
Beschreibung
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, also known as AFT, is an organic compound that has been used for a variety of scientific research applications. It is a hydrophilic compound that is soluble in water, and is typically used in the form of its sodium salt. AFT has been used in a variety of research applications, including biochemical and physiological studies, as well as for the development of new drugs and therapies.
Wirkmechanismus
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been found to exert its effects through a variety of mechanisms. It has been found to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been found to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased drug efficacy. 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has also been found to modulate the activity of proteins involved in cell signaling pathways, which can lead to changes in cell behavior.
Biochemical and Physiological Effects
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been found to have protective effects against DNA damage, as well as to reduce the risk of cardiovascular disease. 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has also been found to have protective effects against neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize and is widely available. Additionally, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is soluble in water and can be used in a variety of research applications. However, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is not as stable as some other compounds and can degrade over time, which can limit its use in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid. One potential area of research is to explore the potential therapeutic applications of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, such as the development of new drugs and therapies. Additionally, research could be conducted to further explore the biochemical and physiological effects of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, as well as to examine its potential use as an antioxidant or anti-inflammatory agent. Additionally, research could be conducted to explore the potential of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid to modulate cell signaling pathways, as well as to examine its potential use in the development of new drugs and therapies. Finally, research could be conducted to further explore the mechanism of action of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, as well as to examine its potential use in the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as for the development of new drugs and therapies. 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been used to study the effects of oxidative stress on cells, as well as to examine the role of oxidative stress in disease. 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has also been used to study the effects of drugs on cells, and to examine the role of drugs in disease. Additionally, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been used in the development of new drugs and therapies, and has been used to study the effects of drug metabolism on cells.
Eigenschaften
IUPAC Name |
2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c9-8-10-5(7(11)12)6(14-8)4-2-1-3-13-4/h1-3H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWQPIVZSLPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=C(S2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233183 | |
| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086380-29-1 | |
| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1386469.png)







![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)
![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)